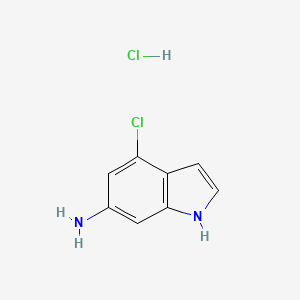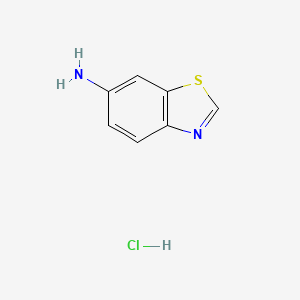
4-Chloro-1H-indol-6-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1H-indol-6-amine hydrochloride is a chemical compound used in scientific research. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . The indole scaffold has been found in many important synthetic drug molecules, which has led to the development of new useful derivatives .
Synthesis Analysis
The synthesis of indole derivatives, including 4-Chloro-1H-indol-6-amine hydrochloride, has attracted the attention of the chemical community due to their broad-spectrum biological activities . Various methods of synthesis have been investigated, including reductive alkylation of electron-deficient o-chloroarylamines .Molecular Structure Analysis
The molecular formula of 4-Chloro-1H-indol-6-amine hydrochloride is C8H8Cl2N2 . Indole, the parent nucleus of this compound, is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .Chemical Reactions Analysis
Indole derivatives, including 4-Chloro-1H-indol-6-amine hydrochloride, undergo various chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Additionally, the compound can participate in reductive cross-coupling reactions with ketones .Scientific Research Applications
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The compound “4-Chloro-1H-indol-6-amine hydrochloride” can be used in the synthesis of indole derivatives . These derivatives have been found to show various biologically vital properties .
Treatment of Cancer Cells
Indole derivatives, including those synthesized from “4-Chloro-1H-indol-6-amine hydrochloride”, have been found to be biologically active compounds for the treatment of cancer cells . They have attracted increasing attention in recent years for their potential in cancer treatment .
Treatment of Microbes
In addition to their potential in cancer treatment, indole derivatives also show promise in the treatment of microbes . This makes “4-Chloro-1H-indol-6-amine hydrochloride” a valuable compound in the development of antimicrobial treatments .
Treatment of Various Disorders
Indole derivatives have been found to be effective in the treatment of different types of disorders in the human body . This suggests that “4-Chloro-1H-indol-6-amine hydrochloride” could be used in the development of treatments for a variety of health conditions .
Anti-HIV-1 Applications
Indolyl and oxochromenyl xanthenone derivatives have been reported to have potential as anti-HIV-1 agents . As such, “4-Chloro-1H-indol-6-amine hydrochloride” could potentially be used in the synthesis of these derivatives .
Research and Development
“4-Chloro-1H-indol-6-amine hydrochloride” is used in research and development, with its properties being studied for potential applications in various fields . Its use in research contributes to the advancement of scientific knowledge and the development of new treatments and applications .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which 4-chloro-1h-indol-6-amine hydrochloride is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes that contribute to their biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to the aforementioned biological activities, such as inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level. These effects would depend on the specific target and the context within which the compound is acting.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1H-indol-6-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKPNVOTOOQOIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646331 |
Source


|
| Record name | 4-Chloro-1H-indol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-indol-6-amine hydrochloride | |
CAS RN |
1134724-15-4 |
Source


|
| Record name | 4-Chloro-1H-indol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)









